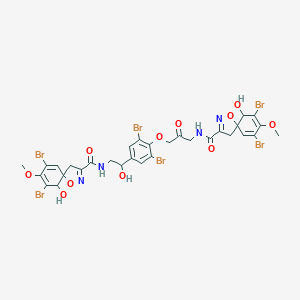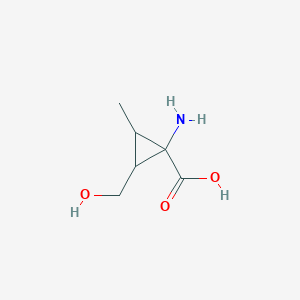
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid, commonly known as AMCHA, is a cyclic amino acid that has gained significant attention in scientific research due to its unique structure and properties. AMCHA is a non-proteinogenic amino acid and is not found naturally in organisms. It was first synthesized in 1976 by T. Mukaiyama and his colleagues. Since then, AMCHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of AMCHA is not fully understood. However, it is believed that AMCHA derivatives act as inhibitors of certain enzymes, such as proteases and kinases, which are involved in various biological processes. AMCHA derivatives have also been shown to interact with specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
AMCHA derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that AMCHA derivatives can inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. In vivo studies have shown that AMCHA derivatives can modulate the activity of specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity. AMCHA derivatives have also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMCHA derivatives have several advantages for use in laboratory experiments. They are easy to synthesize and can be modified to suit specific experimental needs. AMCHA derivatives are also stable under a wide range of experimental conditions, making them suitable for use in various assays. However, the limitations of AMCHA derivatives include their low solubility in water and their potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of AMCHA derivatives are vast, and there are several future directions for research in this field. One area of interest is the development of AMCHA derivatives as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is the use of AMCHA derivatives as chiral auxiliaries for the synthesis of complex organic molecules. Additionally, the elucidation of the mechanism of action of AMCHA derivatives and their interactions with specific receptors and enzymes is an area of ongoing research.
Métodos De Síntesis
The synthesis of AMCHA involves several steps, including the preparation of the starting materials, cyclization, and subsequent functionalization. The most commonly used method for the synthesis of AMCHA is the Mukaiyama aldol reaction. In this method, the starting materials, which are aldehydes and ketones, are treated with a Lewis acid catalyst, such as titanium tetrachloride, to form an aldol adduct. The adduct is then treated with a base to induce cyclization, resulting in the formation of the cyclopropane ring. The final step involves the functionalization of the cyclopropane ring to form the desired AMCHA derivative.
Aplicaciones Científicas De Investigación
AMCHA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, AMCHA derivatives have been investigated as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, AMCHA has been used as a building block for the synthesis of peptides and proteins with unique properties. In biotechnology, AMCHA has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
Número CAS |
146400-24-0 |
|---|---|
Nombre del producto |
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)6(3,7)5(9)10/h3-4,8H,2,7H2,1H3,(H,9,10) |
Clave InChI |
JBPDTMXRPMVEOJ-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)CO |
SMILES canónico |
CC1C(C1(C(=O)O)N)CO |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




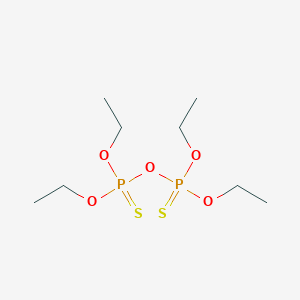
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
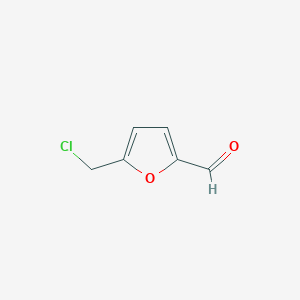
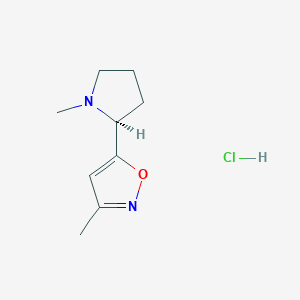
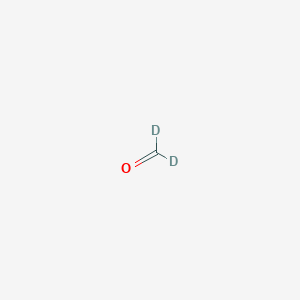
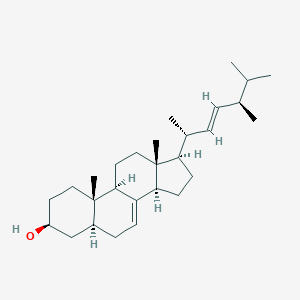
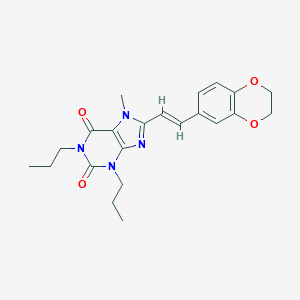
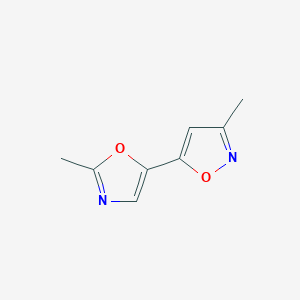
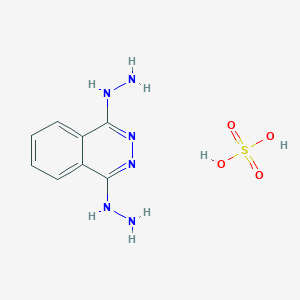
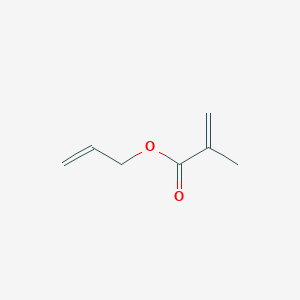
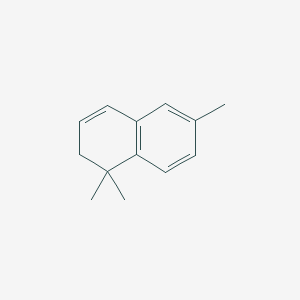
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
